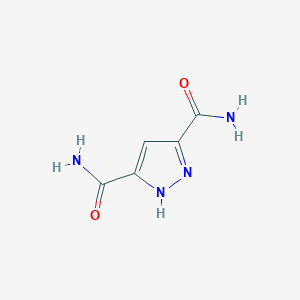

1H-Pyrazole-3,5-dicarboxamide

Description

Contextual Significance of Pyrazole (B372694) Scaffolds in Contemporary Chemical Science

Pyrazole scaffolds, which are five-membered aromatic rings containing two adjacent nitrogen atoms, are of substantial interest in medicinal chemistry and materials science. ingentaconnect.com These structures are recognized for their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netontosight.ai The versatility of the pyrazole ring allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties, making them ideal candidates for the development of new therapeutic agents and functional materials. researchgate.netconnectjournals.com The ability to modify the pyrazole core at various positions enables the fine-tuning of a molecule's biological activity and physical characteristics. benthamdirect.com This has led to the development of several commercialized drugs and a continuous stream of research into novel pyrazole-based compounds. researchgate.net

Rationale for Focused Investigation of 1H-Pyrazole-3,5-dicarboxamide Derivatives in Academic Research

The specific focus on this compound and its derivatives is driven by their unique structural features and potential for forming complex molecular assemblies. The presence of two carboxamide groups at the 3 and 5 positions of the pyrazole ring provides sites for hydrogen bonding and coordination with metal ions. This has made them valuable building blocks in the field of supramolecular chemistry and for the synthesis of metal-organic frameworks (MOFs). colab.wsscience.gov

Historical Development and Evolution of Scholarly Perspectives on Pyrazole-3,5-dicarboxamide Architectures

The study of pyrazole chemistry dates back to the late 19th century, but focused investigations into pyrazole-3,5-dicarboxamide architectures are a more recent development. Early research primarily centered on the fundamental synthesis and reactivity of the pyrazole ring. However, with the advent of modern analytical techniques and a deeper understanding of the role of molecular structure in biological function, the interest in more complex pyrazole derivatives has grown.

In recent years, scholarly work has shifted towards the application of these compounds. A notable example is the use of N,N'-bis(2-pyridylmethyl)pyrazole-3,5-dicarboxamide in the formation of [2x2] grid-type metal complexes. science.gov This demonstrates a sophisticated level of molecular engineering, where the ligand is designed to self-assemble with metal ions into a specific supramolecular structure. science.gov Such research highlights the evolution of pyrazole-3,5-dicarboxamides from simple organic molecules to key components in the construction of complex, functional systems.

Detailed Research Findings

Recent studies have provided valuable data on the properties and potential applications of this compound and its derivatives.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis and materials science.

| Property | Value | Reference |

| CAS Number | 1397683-79-2 | sigmaaldrich.comambeed.com |

| Molecular Formula | C5H6N4O2 | ambeed.com |

| Molecular Weight | 154.13 g/mol | ambeed.com |

| SMILES Code | O=C(C1=NNC(C(N)=O)=C1)N | ambeed.com |

Crystallographic Data of a Related Derivative

The crystal structure of a related compound, 3H-Methyl-1H-pyrazole-1-carboxamide (3MPC), offers insights into the molecular geometry and intermolecular interactions that can be expected in this class of compounds.

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Unit Cell Dimensions | a = 7.9452(2) Å, b = 10.6072(2) Å | researchgate.net |

| Formula Weight | 125.14 g/mol | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXTUAKXYXKULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712270 | |

| Record name | 1H-Pyrazole-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1397683-79-2 | |

| Record name | 1H-Pyrazole-3,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Pyrazole 3,5 Dicarboxamide

Strategies for the Preparation of 1H-Pyrazole-3,5-dicarboxamide and its Precursors

The construction of the this compound framework and its precursors can be achieved through several reliable synthetic pathways.

The most direct method for the synthesis of this compound involves the amidation of 1H-pyrazole-3,5-dicarboxylic acid or its more reactive derivatives, such as esters and acid chlorides. cymitquimica.comresearchgate.net 1H-Pyrazole-3,5-dicarboxylic acid itself can be prepared from the oxidation of 3,5-dimethyl-1H-pyrazole using an oxidizing agent like potassium permanganate (B83412). chemicalbook.com

The dicarboxylic acid can then be converted to the corresponding di-acid chloride, for example by using thionyl chloride, which readily reacts with various amines to yield the desired dicarboxamides. researchgate.netnih.gov This method is versatile, allowing for the introduction of a wide range of substituents on the amide nitrogens. Similarly, the corresponding esters, such as diethyl 1H-pyrazole-3,5-dicarboxylate, can undergo aminolysis to form the dicarboxamides. researchgate.net

A patent describes the conversion of 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid dialkyl esters to 3(5)-carbamoyl-1H-pyrazole-4-carboxylic acid esters by reaction with at least two equivalents of ammonia (B1221849). google.com This process illustrates the transformation of a nitrile and an ester group into a carboxamide. google.com

| Starting Material | Reagent(s) | Product | Reference |

| 3,5-Dimethyl-1H-pyrazole | 1. KMnO₄, H₂O, 70-90°C | 1H-Pyrazole-3,5-dicarboxylic acid | chemicalbook.com |

| 1H-Pyrazole-3,5-dicarboxylic acid | 1. Thionyl chloride; 2. Amine | This compound | researchgate.netnih.gov |

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Amine | This compound | researchgate.net |

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds like pyrazoles in a single step from three or more starting materials. dergipark.org.tr Various MCRs have been developed for the synthesis of substituted pyrazoles. mdpi.comnih.govbeilstein-journals.org For instance, a three-component reaction involving an acid chloride, an alkyne, and a hydrazine (B178648) can yield 3,5-disubstituted pyrazoles. dergipark.org.tr Another example involves the reaction of terminal alkynes, aryl iodides, methyl hydrazine, and carbon monoxide to produce 3,5-diaryl pyrazoles. dergipark.org.tr While these methods are powerful for generating substituted pyrazoles, their direct application to the synthesis of the unsubstituted this compound core is less commonly reported. However, precursors suitable for conversion to the dicarboxamide can be synthesized using these approaches.

Amidation Reactions from 1H-Pyrazole-3,5-dicarboxylic Acid or its Esters and Acid Chlorides

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of derivatives.

The nitrogen atom of the pyrazole (B372694) ring can be alkylated or arylated to introduce various substituents. researchgate.net N-alkylation of pyrazoles can be achieved using alkyl halides under basic conditions. semanticscholar.org A study on the alkylation of ethyl 1H-pyrazole-3-carboxylate showed that the reaction with various alkylating agents in the presence of potassium carbonate largely favored the formation of the 1-substituted pyrazole-3-carboxylates. researchgate.net Another method for N-alkylation involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides a milder alternative to methods requiring strong bases. semanticscholar.org

A patent describes the alkylation of the 1-position of a 3(5)-cyano-1H-pyrazole-4-carboxylic acid ester by reacting it with an alkene and a strong acid in acetonitrile. google.com This demonstrates a method for introducing alkyl groups onto the pyrazole nitrogen.

| Pyrazole Substrate | Alkylating/Arylating Agent | Conditions | Product | Reference |

| Ethyl 1H-pyrazole-3-carboxylate | Alkyl halide | K₂CO₃ | Ethyl 1-substituted-pyrazole-3-carboxylate | researchgate.net |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Brønsted acid catalyst | N-alkylated pyrazole | semanticscholar.org |

| 3(5)-Cyano-1H-pyrazole-4-carboxylic acid ester | Alkene, strong acid | Acetonitrile | 1-Alkyl-5-cyano-1H-pyrazole-4-carboxylic acid ester | google.com |

The carboxamide groups at the 3 and 5 positions of the pyrazole ring are key sites for structural modification. researchgate.net These groups can be derived from the corresponding carboxylic acids or their activated forms, allowing for the introduction of a diverse range of amines during the amidation step. researchgate.netnih.gov A study reported the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride. nih.gov

Furthermore, a patent application describes the derivatization of the carboxyl group of a substituted pyrazole. epo.org The ester can be hydrolyzed to the carboxylic acid, which is then converted to a methoxymethylamide. epo.org Another patent details the preparation of product herbicides or algicides by reacting a compound with a carboxylic acid ester moiety at the 4-position with an appropriately substituted amine to produce a carboxamide. google.com These examples highlight the versatility of the carboxamide group for creating diverse derivatives.

The regioselective synthesis of substituted pyrazoles is crucial for controlling the final structure and properties of the molecule. The reaction of unsymmetrical 1,3-diketones with hydrazines can lead to a mixture of regioisomers. dergipark.org.tr However, by carefully choosing the reaction conditions and substrates, high regioselectivity can be achieved. For example, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), at room temperature has been shown to produce 1-aryl-3,5-substituted pyrazoles with high regioselectivity. organic-chemistry.org

The reaction of acetylenic ketones with substituted hydrazines has also been reported to be highly regioselective, affording single pyrazole isomers in excellent yields. researchgate.net Similarly, the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines can produce 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov These methods provide reliable routes to specifically substituted pyrazole precursors, which can then be converted to the desired dicarboxamide analogues. The use of a triphenylsilyl directing group on ethyl 1H-pyrazole-3-carboxylate has been shown to sterically redirect alkylation to the N1 position and provide access to 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylates, which can be subsequently desilylated. researchgate.net

| Reaction Type | Substrates | Conditions | Outcome | Reference |

| Condensation | 1,3-Diketones, Arylhydrazines | DMAc, room temperature | Highly regioselective synthesis of 1-aryl-3,5-substituted pyrazoles | organic-chemistry.org |

| Cyclocondensation | Acetylenic ketones, Substituted hydrazines | N/A | Highly regioselective synthesis of 1,3,5-substituted pyrazoles | researchgate.net |

| One-pot reaction | Terminal alkynes, Aromatic aldehydes, I₂, Hydrazines | N/A | Highly regioselective synthesis of 3,5-disubstituted pyrazoles | nih.gov |

| Alkylation with directing group | Ethyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylate, Alkylating agent | K₂CO₃ | Steric redirection to yield 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylates | researchgate.net |

Structural Modifications at the Carboxamide Moieties

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound, a key heterocyclic compound, is underpinned by fundamental organic reaction mechanisms. While a single, direct route may not be exclusively utilized, the formation of this molecule can be understood through logical synthetic pathways, primarily involving the construction of the pyrazole core followed by functional group manipulation. The elucidation of these mechanisms is critical for optimizing reaction conditions and improving yields.

The most prevalent and logical pathway to this compound proceeds through an intermediate, 1H-Pyrazole-3,5-dicarboxylic acid . This multi-step approach involves two primary stages: the formation of the dicarboxylic acid precursor and its subsequent conversion to the target dicarboxamide.

Pathway A: Synthesis via Oxidation and Amidation

Step 1: Pyrazole Ring Formation and Oxidation

A common method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. mdpi.comnih.gov For the synthesis of the dicarboxylic acid precursor, a practical starting material is 3,5-dimethyl-1H-pyrazole . The mechanism involves the strong oxidation of the methyl groups to carboxylic acid functionalities.

The reaction is typically carried out using a powerful oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. chemicalbook.com The mechanism proceeds as follows:

Hydrogen Abstraction: The permanganate ion initiates the reaction by abstracting a hydrogen atom from one of the methyl groups, a process facilitated by heating.

Manganese Ester Formation and Elimination: A series of oxidation steps occur, likely proceeding through a manganese ester intermediate, which ultimately cleaves to form the carboxylate.

Repetition: The process is repeated on the second methyl group to yield the dipotassium (B57713) salt of 1H-pyrazole-3,5-dicarboxylic acid.

Acidification: Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate groups to precipitate the final 1H-Pyrazole-3,5-dicarboxylic acid . chemicalbook.com

Step 2: Conversion of Dicarboxylic Acid to Dicarboxamide

The conversion of the carboxylic acid groups to amide groups is a well-established transformation, typically proceeding via a nucleophilic acyl substitution mechanism. To enhance the reactivity of the carboxylic acid, it is first converted to a more reactive derivative, such as an acyl chloride.

Acyl Chloride Formation: 1H-Pyrazole-3,5-dicarboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. This reaction converts both carboxylic acid groups into highly electrophilic acyl chloride groups, forming 1H-pyrazole-3,5-dicarbonyl dichloride . The mechanism involves nucleophilic attack by the carboxyl oxygen on the sulfur of SOCl₂, followed by elimination of sulfur dioxide and chloride, a process that is often catalyzed by a small amount of a tertiary amine or dimethylformamide (DMF).

Nucleophilic Attack by Ammonia (Amidation): The resulting dicarbonyl dichloride is then reacted with an excess of ammonia (NH₃), which acts as the nucleophile. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination and Deprotonation: The intermediate collapses, expelling a chloride ion and reforming the carbonyl double bond. A second molecule of ammonia then acts as a base to deprotonate the nitrogen atom, yielding the neutral amide functional group and an ammonium (B1175870) chloride salt. This process occurs at both acyl chloride sites to produce the final This compound . The use of excess ammonia is crucial to neutralize the HCl generated during the reaction.

Pathway B: Hypothetical Direct Cyclocondensation

A more direct, albeit less commonly documented, mechanistic pathway could involve the cyclocondensation of a suitable 1,3-difunctional precursor with hydrazine. A plausible starting material for this would be 2-cyano-3-oxo-succinamide or a related derivative.

The proposed mechanism would follow the general principles of pyrazole synthesis: mdpi.comnih.govresearchgate.net

Initial Nucleophilic Attack: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on one of the carbonyl carbons of the precursor.

Condensation: This is followed by a condensation reaction (loss of a water molecule) to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining electrophilic carbon center (either a carbonyl or a nitrile carbon) in an intramolecular fashion.

Dehydration/Aromatization: The resulting five-membered ring intermediate subsequently undergoes dehydration and tautomerization to achieve the stable aromatic pyrazole ring structure, yielding this compound directly.

The regioselectivity of such reactions is a critical mechanistic consideration, especially when using substituted hydrazines. nih.gov However, for the synthesis of the N-unsubstituted this compound using hydrazine itself, this issue is moot as it yields a single product.

The elucidation of these mechanisms relies on established principles of organic reactions, including nucleophilic attack, condensation, oxidation, and acyl substitution. While multiple synthetic routes can be envisioned, the pathway proceeding through the oxidation of a disubstituted pyrazole followed by amidation is a robust and well-supported mechanistic model. chemicalbook.comresearchgate.net

Research Findings Summary

| Step No. | Reaction Stage | Starting Material(s) | Key Reagent(s) | Intermediate(s) | Product | Mechanistic Principle |

| 1 | Pyrazole Ring Oxidation | 3,5-Dimethyl-1H-pyrazole | Potassium permanganate (KMnO₄), Water | - | 1H-Pyrazole-3,5-dicarboxylic acid | Oxidation |

| 2a | Carboxylic Acid Activation | 1H-Pyrazole-3,5-dicarboxylic acid | Thionyl chloride (SOCl₂) | 1H-Pyrazole-3,5-dicarbonyl dichloride | 1H-Pyrazole-3,5-dicarbonyl dichloride | Nucleophilic Acyl Substitution |

| 2b | Amidation | 1H-Pyrazole-3,5-dicarbonyl dichloride | Ammonia (NH₃) | Tetrahedral Amine Adduct | This compound | Nucleophilic Acyl Substitution |

Advanced Structural Elucidation and Spectroscopic Characterization of 1h Pyrazole 3,5 Dicarboxamide

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms within a crystal, offering detailed information on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

In a study of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, the compound was found to crystallize in the triclinic space group P-1. nih.goviucr.org Another derivative, dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, crystallizes in the monoclinic space group P2₁/c. nih.gov The salt 2-amino-5-methylpyridinium 1H-pyrazole-3,5-dicarboxylate trihydrate crystallizes in the triclinic system. nih.gov These structural determinations confirm the connectivity of the pyrazole (B372694) core with its substituents and provide a foundational understanding of the geometric parameters, which are essential for structure-based design and analysis.

Table 1: Crystallographic Data for 1H-Pyrazole-3,5-dicarboxylate Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate | C₉H₉N₃O₄ | Triclinic | P-1 | 6.865 | 7.779 | 11.133 | 71.633 | 80.625 | 68.195 | nih.goviucr.org |

| Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | C₁₅H₁₃N₃O₄ | Monoclinic | P2₁/c | 7.2416 | 10.977 | 18.405 | 90 | 100.670 | 90 | nih.gov |

| 2-Amino-5-methylpyridinium 1H-pyrazole-3,5-dicarboxylate trihydrate | 2C₆H₉N₂⁺·C₅H₂N₂O₄²⁻·3H₂O | Triclinic | P-1 | 7.8985 | 9.2195 | 15.3922 | 101.942 | 90.00 | 90.00 | nih.gov |

The supramolecular architecture of pyrazole derivatives in the solid state is largely governed by hydrogen bonding. In the crystal structure of 2-amino-5-methylpyridinium 1H-pyrazole-3,5-dicarboxylate trihydrate, extensive intermolecular N—H⋯O and O—H⋯O hydrogen bonds connect molecules into dimers, which feature R²₂(8) and R²₄(8) ring motifs. nih.gov These dimers are further linked by additional hydrogen bonds involving the cations, anions, and water molecules to construct a robust three-dimensional network. nih.gov

In contrast, some ester derivatives exhibit different interaction patterns. The crystal structure of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate is characterized by inversion dimers linked through pairs of weak C—H⋯O hydrogen bonds. nih.goviucr.org The packing in this structure is further stabilized by aromatic π–π stacking interactions between adjacent pyrazole rings, with a centroid–centroid distance of 3.793 Å. nih.goviucr.org Similarly, π–π stacking interactions are observed in the crystal packing of dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, where the distance between centrosymmetrically related pyrazole rings is 3.500 Å. iucr.orgnih.gov The analysis of these non-covalent interactions is critical for understanding the stability and physical properties of the crystalline material.

Crystallographic data provides a precise snapshot of the preferred conformation of a molecule in the solid state. For several 1H-pyrazole-3,5-dicarboxylate derivatives, the molecule is observed to be nearly planar. nih.goviucr.org In dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, the interplanar angles between the pyrazole ring and the mean planes of the two carboxylate units are small, at 4.49° and 5.56°, respectively. nih.goviucr.org

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

The NMR spectra of 1H-pyrazole-3,5-dicarboxamide and its parent compounds are characterized by distinct signals that allow for unambiguous structural assignment. For the parent 3,5-pyrazoledicarboxylic acid, the proton on the 4th position of the pyrazole ring (H-4) typically appears as a singlet in the ¹H NMR spectrum. chemicalbook.com In DMSO-d₆, this signal is observed at approximately δ 7.16 ppm. chemicalbook.com In derivatives, the chemical shift of this proton can vary; for example, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the H-4 proton appears at δ 5.98 ppm. mdpi.com

The amide protons (NH₂) of this compound would be expected to appear as a broad singlet, while the pyrazole N-H proton also gives a characteristic signal. In a related dicarbohydrazide derivative, the N-H protons were observed as a broad signal at δ 3.67 ppm. iucr.org

The ¹³C NMR spectrum provides information on the carbon framework. For a N-substituted bis(phenylamide) derivative of this compound, signals for the pyrazole ring carbons C-3/C-5 are observed around 160 ppm, while the C-4 carbon appears further upfield. spectrabase.com The carbonyl carbons of the amide groups also have characteristic chemical shifts in the downfield region of the spectrum.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1H-Pyrazole-3,5-dicarboxylic Acid and Derivatives

| Compound | H-4 (pyrazole) | Other Protons | Solvent | Ref. |

|---|---|---|---|---|

| 3,5-Pyrazoledicarboxylic acid | 7.07 (s) | - | - | chemicalbook.com |

| 3,5-Pyrazoledicarboxylic acid | 7.156 (s) | - | DMSO-d₆ | chemicalbook.com |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 5.98 (s) | 3.80 (s, OCH₃) | - | mdpi.com |

| 1-(4-Aminophenyl)-1H-pyrazole-3,4-dicarbohydrazide | 8.91 (s) | 3.67 (br, NH), 3.82 (s, OCH₃), 6.98 (d), 7.69 (d) | DMSO-d₆ | iucr.org |

Beyond simple 1D spectra, advanced 2D NMR techniques are crucial for investigating more complex structural aspects like stereochemistry and tautomerism. Annular tautomerism is a well-known phenomenon in N-unsubstituted pyrazoles, where the N-H proton can reside on either of the two nitrogen atoms, leading to, for example, a 3-carboxamide or a 5-carboxamide tautomer.

NMR spectroscopy is a powerful tool for studying this equilibrium in solution. ipb.ptresearchgate.net For 1H-pyrazole-3-(N-tert-butyl)-carboxamide, solid-state ¹³C and ¹⁵N CP/MAS NMR spectra confirmed the presence of a single tautomer in the crystal. researchgate.net However, in solution, both the 3-substituted and 5-substituted tautomers were observed, with their ratio being dependent on temperature. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to distinguish between tautomers by identifying through-space correlations between the N-H proton and protons on substituents at the C3 and C5 positions. nih.gov Such experiments have been used to determine the major tautomeric form for various 3,5-disubstituted 1H-pyrazoles in different solvents. nih.gov

NMR is also instrumental in determining the relative configuration and stereochemistry of chiral pyrazole derivatives. oup.com For complex structures, such as diastereomeric cycloadducts of pyrazolo[1,2-a]pyrazolones, NMR analysis was used to definitively establish the relative configuration of the newly formed stereocenters. chem-soc.si

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the pyrazole ring and the primary amide groups. The vibrational modes observed are characteristic of the stretching and bending of specific bonds within the molecule.

The analysis of the IR spectrum of this compound reveals several key absorption bands. The N-H stretching vibrations of the pyrazole ring and the amide groups are typically observed in the region of 3400-3200 cm⁻¹. The presence of two amide functionalities leads to distinct symmetric and asymmetric stretching bands for the -NH₂ groups.

A strong absorption band corresponding to the C=O stretching vibration of the amide groups (Amide I band) is expected to be prominent, typically appearing in the 1680-1630 cm⁻¹ range. The N-H bending vibration (Amide II band) usually occurs around 1650-1580 cm⁻¹.

Vibrations associated with the pyrazole ring structure also produce characteristic peaks. The C=N and C=C stretching vibrations within the heterocyclic ring are typically found in the 1600-1400 cm⁻¹ region. researchgate.net Furthermore, various stretching and bending vibrations of the pyrazole ring system can be observed at lower wavenumbers, providing a fingerprint for the core heterocyclic structure. researchgate.netderpharmachemica.com Theoretical calculations on similar pyrazole structures have aided in the precise assignment of these ring deformation modes. derpharmachemica.comnih.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole & Amide N-H | Stretching | 3400 - 3200 |

| Amide C=O | Stretching (Amide I) | 1680 - 1630 |

| Amide N-H | Bending (Amide II) | 1650 - 1580 |

| Pyrazole Ring | C=N and C=C Stretching | 1600 - 1400 |

Mass Spectrometry (MS) for Molecular Ion Characterization and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through analysis of its fragmentation patterns. It is also a highly sensitive method for assessing sample purity.

For this compound (C₅H₆N₄O₂), the molecular ion peak (M⁺) is the peak with the highest mass-to-charge ratio (m/z) and corresponds to the mass of the intact molecule after losing one electron. savemyexams.com The monoisotopic mass of this compound is 154.04907 Da. uni.lu Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z of approximately 154. uni.lu The presence of this peak confirms the molecular weight of the compound. A small [M+1] peak may also be observed due to the natural abundance of the ¹³C isotope. savemyexams.com

The fragmentation of this compound under mass spectrometric conditions provides valuable structural confirmation. The fragmentation process typically involves the cleavage of the amide side chains and the breakdown of the pyrazole ring. Common fragmentation pathways for pyrazole derivatives involve the loss of small, stable neutral molecules. researchgate.net For this compound, this could include the loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH₃) from the amide groups. The pyrazole ring itself is relatively stable, and fragments containing the intact ring may be observed. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula and further confirming the compound's identity. Purity assessment by MS can be achieved by detecting the presence of ions corresponding to impurities, even at very low concentrations. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to provide an additional layer of characterization. uni.lu

Table 2: Mass Spectrometry Data for this compound

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₅H₆N₄O₂ | uni.lu |

| Monoisotopic Mass | The mass calculated using the most abundant isotope of each element. | 154.04907 Da | uni.lu |

| Molecular Ion Peak [M]⁺ | The m/z of the molecule after losing one electron. | ~154 | uni.lu |

| Protonated Adduct [M+H]⁺ | The m/z of the molecule with an added proton. | 155.05635 | uni.lu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 1h Pyrazole 3,5 Dicarboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations have been instrumental in characterizing the electronic properties and reactivity of pyrazole (B372694) derivatives. By analyzing parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's reactivity. A small HOMO-LUMO gap, for instance, suggests high reactivity and a strong electron-donating capability. researchgate.net

Global reactivity descriptors, including electrophilicity, and their local counterparts like philicity, are also calculated using conceptual DFT to analyze chemical reactivity. researchgate.net These theoretical calculations allow for the prediction of how the molecule will interact with other chemical species. The optimized molecular geometries obtained from DFT calculations often show good agreement with experimental data from techniques like X-ray crystallography. Furthermore, DFT can be used to predict vibrational frequencies and NMR spectra, which can then be compared with experimental results for validation. researchgate.net

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for electrophilic and nucleophilic attack | Highlights regions of positive and negative electrostatic potential on the molecular surface |

This table is a generalized representation based on typical findings for pyrazole derivatives and may not reflect the exact values for 1H-Pyrazole-3,5-dicarboxamide without specific computational data.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, the application of this technique to related pyrazole-carboxamide systems highlights its utility. For instance, MD simulations have been employed to predict the binding affinity of pyrazole derivatives to biological targets. vulcanchem.comresearchgate.net These simulations can provide insights into the stability of ligand-protein complexes and the nature of the interactions at the binding site. researchgate.netdntb.gov.ua

In the broader context of drug design and materials science, MD simulations are crucial for understanding the dynamic behavior of molecules in different environments, such as in solution or within a crystal lattice. They can help elucidate conformational changes, diffusion processes, and the formation of intermolecular interactions that govern the macroscopic properties of a system.

Quantum Chemical Studies of Reaction Pathways and Transition State Geometries

Quantum chemical studies are essential for elucidating the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition state geometries. mdpi.com The transition state is a high-energy, transient configuration of atoms that connects reactants and products on the potential energy surface. solubilityofthings.com Computational methods like DFT are frequently used to model these pathways. mdpi.com

For pyrazole derivatives, theoretical studies have been conducted to understand their synthesis and reactivity. For example, the reaction mechanism between a pyrazole-3-carboxylic acid chloride and a diamine was investigated theoretically, identifying intermediates and transition states. mdpi.com Vibrational analysis is a key tool in these studies, as a transition state is characterized by the presence of a single imaginary frequency. mdpi.com The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction and can be calculated using these methods. solubilityofthings.com Such computational explorations can reveal the most energetically favorable reaction routes and explain the formation of different products under various conditions. mdpi.com

| Imaginary Frequency | A vibrational mode with a negative frequency | Confirms the identification of a true transition state mdpi.com |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms within a molecule and characterize the chemical bonds between them. wiley-vch.de QTAIM can identify bond critical points (BCPs) and bond paths, which are indicative of bonding interactions. researchgate.net This theory is particularly useful for studying weak interactions, such as hydrogen bonds and other non-covalent contacts, which are crucial for understanding the supramolecular assembly of molecules in the solid state. researchgate.netsemanticscholar.org The combination of Hirshfeld surface analysis and QTAIM offers a comprehensive picture of the intermolecular forces that stabilize the crystal structure of compounds like this compound. researchgate.net

Theoretical Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical methods, particularly DFT, can be used to calculate various spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These calculated spectra can then be compared with experimentally obtained data for validation of the computational model and to aid in the structural elucidation of newly synthesized compounds. researchgate.net

Good agreement between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. researchgate.net In cases of complex molecules or where experimental data is ambiguous, theoretical predictions can be invaluable for assigning spectral peaks and confirming the proposed structure. This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization.

Coordination Chemistry and Metal Organic Framework Mof Design with Pyrazole 3,5 Dicarboxamide Ligands

1H-Pyrazole-3,5-dicarboxamide as a Ligand in Metal Complex Synthesis

This compound and its related structures are valuable building blocks in the construction of novel coordination compounds. researchgate.net The presence of multiple nitrogen and oxygen donor atoms allows for a variety of binding interactions with metal centers, leading to the formation of complexes with interesting structural and chemical properties.

The synthesis of metal complexes involving pyrazole-based ligands can be achieved through various methods, including solution-based reactions at room temperature or under hydrothermal conditions. researchgate.netsci-hub.se For instance, new Ni(II) and Co(II) coordination compounds have been prepared using pyrazole (B372694) and pyridine-containing ligands and characterized by a suite of analytical techniques. These characterization methods are crucial for elucidating the structure and properties of the newly formed complexes. mdpi.com

Common characterization techniques include:

Single-Crystal X-ray Diffraction: Provides detailed information about the three-dimensional arrangement of atoms within the crystal, including bond lengths and angles. This is essential for determining the precise coordination environment of the metal ion. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the ligand and to observe shifts in their vibrational frequencies upon coordination to a metal ion. For example, a shift in the amide C=O stretching frequency can indicate its involvement in bonding. tandfonline.com

Elemental Analysis: Determines the elemental composition of the complex, which helps to confirm its empirical formula. sci-hub.setandfonline.com

Thermogravimetric Analysis (TGA): Measures the thermal stability of the complex by monitoring its mass change as a function of temperature. researchgate.netmdpi.com

A study on Ni(II), Cu(II), and Zn(II) complexes with a pyrazole-based sulfonamide ligand demonstrated the successful synthesis and characterization of these compounds. The structures were established using elemental analysis, IR, UV-Vis, and mass spectrometry, confirming the coordination of the metal ions to the ligand. sci-hub.setandfonline.com

The dicarboxamide functional groups on the pyrazole ring, along with the pyrazole nitrogens, offer multiple potential coordination sites. The way in which these groups bind to a metal ion is referred to as the coordination mode. Pyrazole-based ligands can exhibit a variety of coordination behaviors, acting as monodentate, bidentate, or bridging ligands. universiteitleiden.nlnih.gov

The deprotonated amide nitrogen can coordinate to the metal ion, a phenomenon that can be inferred from spectroscopic data. sci-hub.setandfonline.com For example, in a Zn(II) complex, the absence of the CONH proton signal in the 1H NMR spectrum indicated the participation of the deprotonated amide nitrogen in coordination. sci-hub.se Furthermore, the carboxylate groups derived from the hydrolysis of dicarboxamide or from the use of the corresponding dicarboxylic acid can coordinate in several ways, such as monodentate, bidentate (chelating or bridging), and can lead to the formation of polynuclear complexes and coordination polymers. universiteitleiden.nlnih.gov The versatility of these coordination modes is a key factor in the structural diversity of the resulting metal complexes. mdpi.com

Synthesis and Characterization of Metal Complexes Featuring this compound Ligands

Utilization of 1H-Pyrazole-3,5-dicarboxylic Acid Derivatives as Linkers for MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. mdpi.com Pyrazole-3,5-dicarboxylic acid (H₃pzdc) and its derivatives are excellent candidates for MOF linkers due to their rigidity, defined geometry, and multiple coordination sites. rsc.orgresearchgate.net

The design of MOFs relies on the principles of crystal engineering, where the geometry of the organic linker and the coordination preference of the metal ion dictate the topology of the resulting framework. nih.govdigitellinc.com The V-shape of the pyrazole-3,5-dicarboxylate linker, for instance, is a key feature in the construction of specific MOF architectures. berkeley.edu

Key design principles include:

Functionality of the Linker: The pyrazole ring provides N-donor sites, while the carboxylate groups offer O-donor sites. This dual functionality allows for the formation of strong and stable coordination bonds. The additional NH group on the pyrazole can also act as a site for further interactions. mdpi.com

Supramolecular Building Layer Approach: This strategy involves the interconnection of two-dimensional layers to form three-dimensional frameworks. Bifunctional, T-shaped pyrazole-carboxylate ligands have been specifically designed to create 3,6-connected MOFs with topologies like rtl (rutile). mdpi.com

For example, MOF-303, an aluminum-based MOF, is constructed from Al(III) ions, which form infinite rod-shaped secondary building units (SBUs), linked by 1H-pyrazole-3,5-dicarboxylate (PZDC). berkeley.edu This results in a robust and porous framework with high stability. berkeley.eduresearchgate.net

The synthesis of MOFs is highly sensitive to the reaction conditions, and slight variations can lead to the formation of different structures with distinct properties. nih.govrsc.org

Table 1: Influence of Synthetic Conditions on MOF Formation

| Parameter | Effect | Example |

|---|---|---|

| Temperature | Can induce structural transformations and affect the degree of hydration of the final product. researchgate.net | In the synthesis of Cu(II) complexes with pyrazole-3,5-dicarboxylic acid, different structures were obtained by varying the reaction temperature in an aqueous solution. rsc.org |

| Solvent | The choice of solvent or solvent mixture can drastically alter the resulting coordination polymer's structure, leading to different dimensionalities (e.g., 1D chain vs. 3D framework). rsc.org | The reaction of Cu(II) and H₃pzdc in different solvents (water/DMF, water/ethanol, pure DMF) yielded a 1D chain, a tetranuclear complex, and an anionic 1D zigzag chain, respectively. rsc.org |

| pH | The pH of the reaction medium controls the deprotonation state of the carboxylic acid and pyrazole groups, influencing their coordination behavior and the final supramolecular architecture. researchgate.net | The controlled synthesis of Ni-MOF using 1H-pyrazole-3,5-dicarboxylic acid highlights the role of pH in obtaining the desired structure. researchgate.net |

| Synthetic Method | Different synthetic methods like hydrothermal, mechanochemical, or precipitation can result in materials with varying crystallinity, morphology, and porosity. researchgate.netmdpi.com | A comparison of MOF-303 synthesized via solvent-based and mechanochemical methods showed differences in morphology and CO₂ adsorption properties. mdpi.com |

These factors highlight the importance of carefully controlling synthetic parameters to target specific MOF architectures and to optimize properties like porosity for applications such as gas storage. mdpi.commdpi.com

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in stabilizing the crystal structures of pyrazole-based coordination polymers and directing their self-assembly into complex supramolecular architectures. mdpi.comnih.gov

These interactions include:

Hydrogen Bonding: N-H···O, O-H···O, and C-H···O hydrogen bonds are prevalent, linking different components of the crystal structure, including coordinated and lattice solvent molecules. nih.govpreprints.org

π-π Stacking: The aromatic pyrazole and other aromatic rings in the ligands can interact through π-π stacking, contributing to the stability of layered or stacked structures. nih.govpreprints.org

Anion-π and C-H···π Interactions: These weaker interactions can also influence the packing of the molecules in the crystal lattice. mdpi.compreprints.org

The interplay of these non-covalent forces is fundamental to crystal engineering, allowing for the construction of multidimensional networks from lower-dimensional coordination polymers. nih.gov For example, 1D chains can be interconnected through hydrogen bonding to form 2D sheets or 3D networks. mdpi.com The presence and nature of these supramolecular interactions are often investigated using techniques like Hirshfeld surface analysis. mdpi.com The resulting supramolecular architectures are diverse and can range from simple 1D chains to complex 3D frameworks with fascinating topologies. rsc.orgmdpi.com

Catalytic Applications of this compound-Derived Metal Complexes and MOFs

Following a comprehensive review of available scientific literature, there is limited to no specific information regarding the catalytic applications of metal complexes and metal-organic frameworks (MOFs) derived explicitly from the this compound ligand. Research in the field of catalysis using pyrazole-based ligands is extensive; however, these studies predominantly focus on derivatives of 1H-Pyrazole-3,5-dicarboxylic acid.

The structural difference between a dicarboxamide (-CONH2) and a dicarboxylic acid (-COOH) functional group is significant, leading to different coordination properties and, consequently, different catalytic behaviors of the resulting metal complexes and MOFs. While the carboxylate groups of dicarboxylic acid readily coordinate with metal ions to form robust frameworks, the amide groups of the dicarboxamide offer different binding modes and reactivity, which remain largely unexplored in the context of catalysis based on current literature.

General research into pyrazole-based ligands shows their utility in a variety of catalytic reactions. For instance, complexes involving pyrazole scaffolds have been investigated for oxidation reactions, C-C bond formation, and other organic transformations. nih.gov MOFs constructed from pyrazole-dicarboxylate linkers are noted for their potential in heterogeneous catalysis, leveraging properties like high surface area, porosity, and the presence of catalytically active metal nodes. nih.govacs.orgresearchgate.netresearchgate.net However, these findings are associated with the dicarboxylic acid analogue and not the dicarboxamide.

Due to the strict focus on this compound, and the absence of specific research findings on its catalytic use in the surveyed literature, a detailed section on this topic cannot be provided at this time. Further research is required to explore the potential of this compound as a ligand in the design of novel catalysts.

Biological and Medicinal Chemistry Research Involving 1h Pyrazole 3,5 Dicarboxamide

Exploration of Biological Activities of 1H-Pyrazole-3,5-dicarboxamide Derivatives

Derivatives of this compound have been synthesized and evaluated for a variety of biological activities, demonstrating their potential in several key areas of medicinal chemistry. The pyrazole (B372694) nucleus is a common feature in many established drugs, and its derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, and antiviral effects. chemmethod.commdpi.comnih.gov

Antimicrobial and Antifungal Activity Studies

The search for new antimicrobial and antifungal agents is driven by the increasing resistance of pathogens to existing drugs. mdpi.com Pyrazole derivatives have emerged as a promising class of compounds in this area. mdpi.comsmolecule.comcymitquimica.com

Studies have shown that various substituted this compound and related pyrazole derivatives possess significant antimicrobial and antifungal properties. smolecule.comontosight.aiajrconline.org For instance, a series of 1,3,5-trisubstituted pyrazole derivatives displayed mild to good activity against fungal strains such as Saccharomyces cerevisiae, Aspergillus niger, Candida albicans, and Rhizopus oryzae. amazonaws.com The presence of chloro, bromo, fluoro, and nitro groups on the phenyl ring attached to the pyrazole was found to enhance antifungal activity. amazonaws.com

In one study, dipyrazole-2,5(7H)-dicarboxamide derivatives were tested against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli), with some compounds showing activity. ajrconline.org Notably, the compound 7-(4-chlorophenyl)-3,4-di-p-tolyl-3,3a,3b,4-tetrahydro-2H-pyrrolo[2,3-c:5,4-c']dipyrazole-2,5(7H)-dicarboxamide demonstrated good antifungal activity against C. albicans and promising activity against A. niger. ajrconline.org Another study reported that a series of pyrazole derivatives exhibited good antibacterial activity against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. mdpi.com

Furthermore, research on pyrazole carboxamide derivatives has shown notable antifungal activity against various phytopathogenic fungi. nih.gov Specifically, isoxazolol pyrazole carboxylate 7ai exhibited significant antifungal activity against Rhizoctonia solani. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3,5-Trisubstituted pyrazoles | Saccharomyces cerevisiae, A. niger, C. albicans, R. oryzae | Mild to good antifungal activity. Halogen and nitro groups enhance activity. | amazonaws.com |

| Dipyrazole-2,5(7H)-dicarboxamides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Some compounds showed antibacterial activity. One derivative showed good antifungal activity. | ajrconline.org |

| Pyrazole derivatives | S. aureus, Bacillus subtilis, E. coli, P. aeruginosa | Excellent antibacterial activity compared to standard drugs. | mdpi.com |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | Significant antifungal activity. | nih.gov |

| Pyrazole derivatives | Aspergillus niger, Candida albicans | Good activity against tested fungal strains. | mdpi.com |

| Pyrazole derivatives (Compounds 3 & 4) | Escherichia coli, Streptococcus epidermidis, Aspergillus niger | Compound 3 was highly active against E. coli, and compound 4 against S. epidermidis. Compound 2 showed high antifungal activity against A. niger. | researchgate.net |

Anticancer and Cytotoxic Potential Investigations

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with pyrazole derivatives showing significant promise. mdpi.comontosight.ai These compounds have been investigated for their cytotoxic effects on various cancer cell lines.

A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated for their potential to inhibit Bcl-2, a key regulator of apoptosis. Several of these compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. rsc.org Notably, compounds with chlorophenyl, thiazole, and sulfonamide groups showed enhanced cytotoxic effects. rsc.org Furthermore, some of these derivatives were found to induce DNA damage, suggesting they cause genotoxic stress. rsc.org

Another study focused on novel 1H-pyrazole-3-carboxamide derivatives and their interaction with DNA. One compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibited a high DNA-binding affinity and was able to cleave supercoiled plasmid DNA, indicating that DNA may be a potential target for these derivatives. nih.gov

Research on pyrazoline analogs, which are structurally related to pyrazoles, has also yielded promising results. Certain carbothioamide/carboxamide-based pyrazoline analogs have shown excellent anticancer activity against A549 and HeLa (cervical cancer) cell lines, with low toxicity to normal human fetal lung fibroblast (HFL-1) cells. acs.org

Additionally, pyridine-dicarboxamide derivatives have been synthesized and evaluated for their anticancer activities. mdpi.com Compound 3l, which contains a p-trifluoromethylphenyl and a chloropyridine group, showed good potency against HCT-116 (colorectal cancer) and high efficacy against HuH-7 (liver cancer) cells. mdpi.com

Table 2: Anticancer Activity of Selected Pyrazole and Related Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Significant cytotoxicity; induction of DNA damage. | rsc.org |

| 1H-Pyrazole-3-carboxamides (pym-5) | - | High DNA-binding affinity and DNA cleavage activity. | nih.gov |

| Carbothioamide/Carboxamide-based pyrazolines | A549, HeLa | Excellent anticancer activity with low toxicity to normal cells. | acs.org |

| Pyridine-dicarboxamide (Compound 3l) | HCT-116, HuH-7 | Good potency and high efficacy against colorectal and liver cancer cells. | mdpi.com |

Anti-inflammatory Properties

Pyrazole derivatives have been investigated for their anti-inflammatory properties, with some showing potential as new anti-inflammatory agents. smolecule.comontosight.aimdpi.com The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. rjptonline.org

A study on novel pyrazole analogues identified compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (compound 4) as having better anti-inflammatory activity compared to the standard drug, diclofenac (B195802) sodium. researchgate.net Research on 1,3,4-trisubstituted pyrazole derivatives has also highlighted their anti-inflammatory potential. mdpi.com Molecular docking studies have been employed to understand the interaction of these derivatives with the COX-2 enzyme, suggesting that the pyrazole ring is important for this interaction. rjptonline.org

Antitubercular Activity Assessment

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular drugs. chemmethod.comchemmethod.com Pyrazole derivatives have shown promise in this area. chemmethod.comchemmethod.com

A series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strains. chemmethod.com Several of these compounds displayed potent anti-TB activity. chemmethod.comchemmethod.com Similarly, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives have been designed as new antituberculosis agents, with many exhibiting excellent in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov One representative compound, 6j, showed promising in vitro activity and no toxicity against Vero cells. nih.gov

Antiviral Activity (e.g., against Dengue and Yellow Fever Viruses)

Pyrazole and its derivatives have been explored for their antiviral activities against a range of viruses. mdpi.com Notably, research has focused on their potential to inhibit flaviviruses like Dengue virus (DENV) and Yellow Fever virus (YFV). mdpi.comnih.gov

A high-throughput screening identified an imidazole (B134444) 4,5-dicarboxamide derivative as having high inhibitory activity against the DENV-2 replicon. nih.gov This led to the synthesis of a series of disubstituted imidazole-4,5-dicarboxamides (I45DCs) and pyrazine-2,3-dicarboxamides (P23DCs). Some of these compounds showed activity against both DENV and YFV in the micromolar range. nih.gov Specifically, compounds 20a and 20b potently inhibited DENV replication, while compound 15b displayed the highest antiviral potency against YFV. nih.gov

Furthermore, 1,3,5-triphenyl-4,5-dihydropyrazole derivatives have been identified as promising agents against YFV, with many exhibiting specific activity in the low micromolar range. nih.gov

Mechanistic Studies of Biological Action for this compound Analogues

Understanding the mechanism of action is crucial for the development of new drugs. For this compound analogues, mechanistic studies have often focused on their interactions with specific biological targets.

In the context of anticancer activity, research has pointed towards DNA as a primary intracellular target. acs.org Studies on 1H-pyrazole-3-carboxamide derivatives have shown that they can bind to the minor groove of DNA and induce conformational changes, ultimately leading to DNA cleavage. nih.gov This suggests a mechanism involving direct interaction with genetic material. Another anticancer mechanism involves the inhibition of key regulatory proteins like Bcl-2, which is involved in apoptosis. rsc.org Molecular docking studies have confirmed the high binding affinity of some 1,3,5-trisubstituted-1H-pyrazole derivatives to Bcl-2, suggesting they work by activating apoptotic pathways. rsc.org

For their anti-inflammatory effects, the proposed mechanism for many pyrazole derivatives is the inhibition of COX enzymes, particularly COX-2. rjptonline.org Molecular docking studies have been instrumental in visualizing the interactions between these compounds and the active site of the COX-2 enzyme, with the pyrazole ring playing a key role in binding. rjptonline.org

In the realm of antitubercular activity, molecular docking studies have been used to investigate the interaction of pyrazole-3,5-diamine derivatives with enzymes essential for Mycobacterium tuberculosis. These studies have shown that the compounds can fit well into the active sites of enzymes and form hydrogen bonding interactions with key amino acid residues, thereby inhibiting their function. chemmethod.com

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

Derivatives of 1H-pyrazole-3-carboxamide have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to numerous physiological processes. mdpi.com The inhibition of specific human carbonic anhydrase (hCA) isoforms is a key strategy for developing treatments for conditions like glaucoma, cancer, and cerebral ischemia. mdpi.com

Research has demonstrated that pyrazole-carboxamides bearing a sulfonamide group are effective inhibitors of cytosolic isoforms hCA I and hCA II. nih.gov A synthesized library of these compounds showed significant inhibitory effects, with inhibition constants (Kᵢ) in the low micromolar to nanomolar range. nih.gov For instance, certain novel phenyl-substituted pyrazole-carboxamide derivatives carrying a sulfonamide moiety exhibited Kᵢ values ranging from 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. nih.gov

Furthermore, studies on benzenesulfonamides that incorporate pyrazole-carboxamide moieties have revealed isoform-selective inhibitors. mdpi.com These compounds have been tested against cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). mdpi.comnih.gov The selectivity is heavily influenced by the substitution patterns on the pyrazole ring. mdpi.comnih.gov For example, derivatives with bulky substituents in the para-position of a phenyl ring showed potent inhibition of hCA XII, while those with alkyl groups at both ortho- and meta-positions were more effective against hCA IX. nih.gov Metal complexes of pyrazole-based sulfonamides have also shown more effective inhibition of hCA I and hCA II compared to the free ligand. tandfonline.com

Table 1: Inhibition Constants (Kᵢ) of Pyrazole-Carboxamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Type | hCA Isoform | Inhibition Constant (Kᵢ) Range | Reference |

| Phenyl-substituted pyrazole-carboxamides with sulfonamide moiety | hCA I | 0.063–3.368 µM | nih.gov |

| Phenyl-substituted pyrazole-carboxamides with sulfonamide moiety | hCA II | 0.007–4.235 µM | nih.gov |

| Metal complexes (Ni(II), Cu(II), Zn(II)) of a pyrazole-based sulfonamide | hCA I | 0.1460–0.3930 µM | tandfonline.com |

| Metal complexes (Ni(II), Cu(II), Zn(II)) of a pyrazole-based sulfonamide | hCA II | 0.0740–0.0980 µM | tandfonline.com |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX | 5–25 µM | nih.gov |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA XII | 4–50 µM | nih.gov |

DNA Binding and Cleavage Investigations

The interaction of pyrazole derivatives with DNA is a significant area of anticancer research. Studies have shown that these compounds can bind to and, in some cases, cleave DNA, suggesting that DNA may be a key therapeutic target. nih.govrsc.org

Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their DNA-binding capabilities. nih.gov One such derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated a high DNA-binding affinity with a binding constant (K) of 1.06×10⁵ M⁻¹. nih.gov This compound was found to strongly affect DNA conformation, likely through a minor groove binding model, and was also capable of cleaving supercoiled pBR322 plasmid DNA. nih.gov

Metal complexes of pyrazole derivatives have also been a focus of DNA interaction studies. researchgate.netresearchgate.net Copper(II) complexes of 1H-pyrazole-3,5-dicarboxylic acid have been shown to cause concentration-dependent nicking of supercoiled DNA under physiological conditions. researchgate.net Similarly, a series of Co(II), Ni(II), Cu(II), and Zn(II) complexes derived from a 3,5-disubstituted-1H-pyrazole derivative were investigated, with the Ni(II) complex showing the strongest binding capability, as confirmed by absorbance, viscometric, and gel-electrophoresis studies. researchgate.net However, in this particular study, none of the tested complexes were found to cleave DNA. researchgate.net

Other research into 1,3,5-trisubstituted-1H-pyrazole derivatives found that several compounds induced DNA damage, evidenced by an increase in comet tail length in assays, which indicates the presence of DNA strand breaks. rsc.org

Table 2: Summary of DNA Interaction Studies with Pyrazole Derivatives

| Compound/Complex | Interaction Type | Method(s) Used | Key Finding(s) | Reference |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | Binding and Cleavage | Electronic absorption, fluorescence, viscosity | High binding affinity (K = 1.06×10⁵ M⁻¹); cleaves pBR322 plasmid DNA. nih.gov | nih.gov |

| Ni(II) complex of 1H-pyrazole-3,5-dicarboxylic(2'-hydroxy-3'-hydrazinequinoxaline) | Binding | Absorbance, viscometry, gel-electrophoresis | Strongest binding capability among tested metal complexes; no DNA cleavage observed. researchgate.net | researchgate.net |

| Cu(II) complexes of 1H-pyrazole-3,5-dicarboxylic acid | Binding and Cleavage | UV-vis, fluorescence, agarose (B213101) gel electrophoresis | Moderate DNA binding; causes concentration-dependent nicking of supercoiled DNA. researchgate.net | researchgate.net |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives (e.g., compounds 6c, 8, 10b, 10c) | Damage (Strand Breaks) | Comet assay | Increased comet tail length indicates genotoxic stress through DNA strand breaks. rsc.org | rsc.org |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is crucial for optimizing the therapeutic properties of pyrazole-based compounds. Studies have identified key structural features of the pyrazole carboxamide scaffold that dictate its biological activity and selectivity. mdpi.comacs.orgnih.gov

For inhibitors of carbonic anhydrase, SAR analysis has shown that isoform selectivity is highly dependent on the nature and position of substituents. mdpi.comnih.gov The presence of a sulfonamide group is a common feature for potent CA inhibition. nih.gov The decoration of the pyrazole-carboxamide scaffold with different bulky moieties can confer selectivity for specific CA isoforms. mdpi.com For instance, for a series of 5-aryl-1H-pyrazole-3-carboxylic acids, derivatives with bulkier para-substituents on the phenyl ring were better inhibitors of hCA XII, whereas those with ortho- and meta-alkyl substituents were more selective for hCA IX. nih.gov

In the context of anticancer activity, SAR studies on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that the presence of chlorophenyl, thiazole, and sulfonamide groups enhances cytotoxic effects. rsc.org For antifungal pyrazole carboxamides, substituting a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group was found to significantly weaken the antifungal activity. mdpi.com

General SAR principles for pyrazole derivatives have also been established through research on cannabinoid receptor antagonists. acs.orgnih.gov These studies highlighted the structural requirements for potent activity, which include:

A para-substituted phenyl ring at the 5-position. nih.gov

A carboxamido group at the 3-position. nih.gov

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov

These findings collectively underscore how modifications to the core pyrazole structure at positions 1, 3, and 5 are fundamental in determining the compound's interaction with various biological targets.

Ligand Design and Receptor Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique widely used to predict and analyze the binding of ligands, such as pyrazole-carboxamide derivatives, to their target receptors at a molecular level. rsc.orgnih.gov This approach provides valuable insights into binding energies, conformations, and key interactions that drive biological activity.

In the design of carbonic anhydrase inhibitors, molecular docking has been employed to rationalize the observed inhibitory activities and selectivities. mdpi.comnih.gov Docking studies of pyrazole-carboxamide derivatives in the active sites of hCA I and hCA II helped to compare their binding modes with that of the reference inhibitor, acetazolamide. nih.gov A computational approach was also used to explain the isoform selectivity of benzenesulfonamides incorporating pyrazole-carboxamides, aiding in the rational design of isoform-specific inhibitors. mdpi.com

Molecular docking has also been instrumental in cancer research involving pyrazole derivatives. Docking studies confirmed the high binding affinity of 1,3,5-trisubstituted-1H-pyrazole derivatives to the anti-apoptotic protein Bcl-2, a key cancer target. rsc.org These studies identified crucial hydrogen bonding interactions responsible for the strong binding. rsc.org In other work, docking of pyrazole derivatives into the binding pockets of receptor tyrosine kinases (like VEGFR-2) and protein kinases (like Aurora A and CDK2) showed that these compounds are potential inhibitors, displaying favorable binding energies and hydrogen bond interactions. nih.gov

Similarly, molecular docking of pyrazole-3,5-diamine derivatives into the active sites of enzymes from Mycobacterium tuberculosis revealed excellent docking scores and key hydrogen bonding interactions, suggesting their potential as antitubercular agents. chemmethod.com These studies demonstrate the power of molecular docking in guiding the design and optimization of this compound derivatives for various therapeutic applications. rjptonline.org

Applications in Materials Science and Advanced Technologies

Integration of 1H-Pyrazole-3,5-dicarboxamide Derivatives into Functional Materials

Derivatives of this compound are increasingly being integrated into various functional materials due to their unique structural and chemical properties. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable and versatile scaffold that can be readily modified. ontosight.aimdpi.com This adaptability allows for the synthesis of materials with tailored characteristics.

Furthermore, pyrazole derivatives are utilized in the creation of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atoms in the pyrazole ring and the oxygen atoms in the dicarboxamide groups act as excellent coordination sites for metal ions. nih.gov This has led to the development of novel nanocomposite materials. For example, 1H-pyrazole-3,5-dicarboxylic acid has been functionalized onto cobalt ferrite (B1171679) (CoFe2O4) nanoparticles and subsequently used to immobilize cerium ions, creating a magnetic nanocomposite catalyst. researchgate.net Such materials have shown potential in various applications, including catalysis and the adsorption of gases. researchgate.net The ability to form stable complexes with a range of metals makes these pyrazole derivatives valuable building blocks in the design of advanced functional materials. nih.gov

Investigation of Luminescent Properties of Pyrazole-Containing Materials

Pyrazole derivatives are a significant class of compounds in the development of luminescent materials. While the pyrazole ring itself is not inherently fluorescent, its derivatives can be engineered to exhibit strong luminescence with high quantum yields and photostability. nih.govnih.gov The ease of synthesis and functionalization of the pyrazole scaffold allows for the creation of a wide variety of fluorescent compounds. nih.govbenthamdirect.com

Researchers have successfully synthesized N-acyl pyrazole derivatives that display promising luminescent properties, particularly in the solid state. rsc.org Some of these compounds exhibit aggregation-induced emission (AIE), a phenomenon where the material becomes more emissive in an aggregated or solid state. rsc.org For example, a benzocoumarin derivative of N-acyl pyrazole showed a significant increase in its photoluminescence quantum yield (PLQY) from 7.2% in a dichloromethane (B109758) solution to 20% in a thin solid-state layer. rsc.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The luminescent properties of pyrazole-containing materials are also heavily influenced by the presence of metal ions. Lanthanide complexes with pyrazole-based ligands, such as 1H-pyrazole-3,5-dicarboxylates, have been investigated for their light-emitting capabilities. mdpi.com While the "antenna effect," where the organic ligand efficiently transfers energy to the lanthanide ion, was not significantly observed in some studies with europium(III) and terbium(III) complexes, the potential for developing highly luminescent materials remains. mdpi.com Other research has focused on silver ionic complexes with pyrazole ligands, which exhibit photoluminescence in the solid state, in solution, and in the mesophase, indicating their potential as liquid crystal materials with tunable luminescent properties. rsc.org

| Derivative/Complex | Emission Properties | Potential Application |

| Benzocoumarin derivative of N-acyl pyrazole | Increased photoluminescence quantum yield in solid state (AIE effect) | Organic Light-Emitting Diodes (OLEDs) |

| Silver ionic complexes with pyrazole ligands | Photoluminescence in solid state, solution, and mesophase | Luminescent liquid crystals |

| Europium(III) and Terbium(III) 1H-pyrazole-3,5-dicarboxylates | Luminescent, but with limited "antenna effect" in some cases | Luminescent hybrid materials |

Research on Energetic Materials Based on Nitrogen-Rich Pyrazole Structures

The nitrogen-rich nature of the pyrazole ring makes it a valuable component in the design of energetic materials. researchgate.netspringerprofessional.de The high nitrogen content contributes to a high heat of formation and the release of environmentally benign nitrogen gas upon decomposition. springerprofessional.de Fusing pyrazole rings with other nitrogen-rich heterocycles is a common strategy to enhance the density, thermal stability, and energetic performance of these materials. researchgate.net

Several studies have focused on synthesizing and characterizing novel energetic materials based on pyrazole structures. For instance, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole has been synthesized and shown to possess superior thermal stability and detonation velocity compared to the benchmark explosive RDX, while also being insensitive to impact and friction. rsc.org Similarly, new energetic materials based on unsymmetrically substituted pyrazole-tetrazines have been developed, exhibiting good densities, high decomposition temperatures, and detonation velocities significantly better than TNT. rsc.org

Recent research has also explored the synthesis of thermally stable explosives by conjugating pyrazole derivatives with other heterocyclic systems like tetrazole and pyrimidine. A nitro-pyrazole derivative synthesized through this approach demonstrated exceptional thermal stability with a decomposition temperature of 356 °C and a high detonation velocity of 8607 m/s, coupled with low sensitivity. acs.org These findings highlight the potential of pyrazole-based compounds in developing advanced, high-performance, and safer energetic materials.

| Energetic Material | Key Properties |

| 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole | High thermal stability (280–358 °C), high detonation velocity (9275 m/s), low sensitivity |

| Unsymmetrically substituted pyrazole-tetrazines | Good densities (1.59 to 1.70 g/cm³), high decomposition temperatures (204.0 to 276.5 °C), high detonation velocities (6436 to 7759 m/s) |

| Nitro-pyrazole derivative with tetrazole and pyrimidine | Exceptional thermal stability (Td = 356 °C), high detonation velocity (8607 m/s), low sensitivity |

Development of Sensing Applications Utilizing Pyrazole Derivatives

The unique chelating ability of pyrazole derivatives, owing to the nitrogen atoms in the ring, makes them excellent candidates for the development of chemical sensors. benthamdirect.com These sensors can detect a variety of analytes, including metal ions and anions, through changes in their optical or electrochemical properties. nih.govrsc.org The versatility of the pyrazole scaffold allows for the design of highly selective and sensitive chemosensors. researchgate.net

Fluorescent chemosensors based on pyrazole derivatives have been developed for the detection of various metal ions such as aluminum (Al³⁺), copper (Cu²⁺), and iron (Fe³⁺). nih.gov For example, an acylhydrazone derivative containing a pyridine-pyrazole moiety has been shown to be a selective fluorescent chemosensor for Al³⁺. nih.gov Upon binding with Al³⁺, the fluorescence intensity of the sensor increases significantly. nih.gov Similarly, other pyrazole derivatives have been designed to detect anions. A copolymer containing a pyrazole moiety demonstrated high sensitivity and selectivity towards the acetate (B1210297) anion, which was validated through both UV-vis and fluorescence spectroscopy. ias.ac.in